molecular formula C13H25N3O2 B2364270 (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate CAS No. 1010446-31-7

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate

Cat. No.: B2364270
CAS No.: 1010446-31-7
M. Wt: 255.362
InChI Key: HCNFKJFDUHUDTA-NSHDSACASA-N
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Description

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25N3O2. It is a derivative of piperazine and pyrrolidine, two important heterocyclic compounds. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and piperazine in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications .

Biological Activity

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₃H₂₅N₃O₂
  • Molecular Weight : 255.357 g/mol
  • CAS Number : 1010446-31-7
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 354.3 ± 37.0 °C at 760 mmHg
  • Flash Point : 168.1 ± 26.5 °C
PropertyValue
Molecular FormulaC₁₃H₂₅N₃O₂
Molecular Weight255.357 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point354.3 ± 37.0 °C
Flash Point168.1 ± 26.5 °C

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which include a piperazine ring known for its diverse pharmacological properties.

Research indicates that compounds containing piperazine moieties can interact with various biological targets, including:

  • Receptor Inhibition : Piperazine derivatives have been found to act as inhibitors of certain receptors and enzymes, contributing to their therapeutic effects.
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties by targeting bacterial topoisomerases, crucial for DNA replication and repair processes .

Case Studies and Research Findings

  • Antibacterial Activity : A recent study highlighted the effectiveness of piperazine-containing compounds against bacterial strains, demonstrating dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli. The compound showed promising antibacterial activity, supporting further exploration in drug development .
  • Kinase Inhibition : The piperazine moiety in various compounds has been linked to selective inhibition of kinases such as CDK4/6, which are implicated in cancer progression. This selectivity is attributed to the interaction of the piperazine ring with specific regions of the kinase structure, enhancing therapeutic potential against tumors .
  • Synthetic Approaches : Various synthetic routes have been developed for creating piperazine derivatives, including this compound. These methods often involve multi-step reactions starting from readily available precursors, highlighting the compound's accessibility for research and development purposes .

Future Directions

Given its structural characteristics and preliminary findings regarding biological activity, this compound warrants further investigation. Potential areas for future research include:

  • Expanded Pharmacological Profiling : Comprehensive studies on its interactions with various biological targets could elucidate additional therapeutic applications.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy in treating specific diseases.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure to enhance potency and selectivity.

Properties

IUPAC Name

tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNFKJFDUHUDTA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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